4'-Hydroxynordiazepam

Pharmacokinetics Drug Metabolism In Vitro-In Vivo Extrapolation

4'-Hydroxynordiazepam (CAS 17270-12-1) is the critical hydroxylated metabolite of nordiazepam and a primary biomarker for diazepam metabolism, accounting for 49–70% of total hepatic clearance. Unlike nordiazepam, which degrades significantly in postmortem blood, this authentic reference standard ensures quantitative accuracy in LC-MS/MS and GC-MS confirmatory methods. Its distinct physicochemical profile (LogP 2.70, TPSA 61.7 Ų) enables unambiguous chromatographic separation from co-eluting metabolites. Batch-specific certificates of analysis with full characterization data support rigorous method validation for toxicology, pharmacokinetic, and DDI screening applications.

Molecular Formula C15H11ClN2O2
Molecular Weight 286.71 g/mol
CAS No. 17270-12-1
Cat. No. B048251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Hydroxynordiazepam
CAS17270-12-1
Synonyms7-Chloro-1,3-dihydro-5-(4-hydroxyphenyl)-2H-1,4-benzodiazepin-2-one;  7-Chloro-1,3-dihydro-5-(p-hydroxyphenyl)-2H-1,4-benzodiazepin-2-one;  BA 2825;  Ro 7-2900;  p-Hydroxy-N-desmethyldiazepam;  4’-Hydroxydemethyldiazepam;  4’-Hydroxydesmethyldiazepam;  7-Ch
Molecular FormulaC15H11ClN2O2
Molecular Weight286.71 g/mol
Structural Identifiers
SMILESC1C(=O)NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=C(C=C3)O
InChIInChI=1S/C15H11ClN2O2/c16-10-3-6-13-12(7-10)15(17-8-14(20)18-13)9-1-4-11(19)5-2-9/h1-7,19H,8H2,(H,18,20)
InChIKeyCPYRLACLKXCMCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Hydroxynordiazepam (17270-12-1) – A Key Benzodiazepine Metabolite Reference Standard for Pharmacokinetic and Forensic Analysis


4'-Hydroxynordiazepam (CAS 17270-12-1), also known as p-hydroxynordiazepam, is a primary hydroxylated metabolite of nordiazepam (desmethyldiazepam) and a secondary metabolite of diazepam and clorazepate [1]. It belongs to the 1,4-benzodiazepine class and serves as a critical analytical reference standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods used in toxicology, clinical monitoring, and pharmacokinetic studies [2]. The compound exhibits a molecular weight of 286.71 g/mol, a calculated LogP of 2.70, and a topological polar surface area (TPSA) of 61.7 Ų, distinguishing it from its less polar precursor nordiazepam (MW 270.71) [1].

Why 4'-Hydroxynordiazepam Cannot Be Substituted with Generic Benzodiazepine Metabolites


In analytical and forensic workflows, substituting 4'-Hydroxynordiazepam with other benzodiazepine metabolites such as nordiazepam, oxazepam, or temazepam introduces significant quantitative error and compromises data integrity. As demonstrated in comparative in vitro metabolism studies, the intrinsic clearance (CLint) of 4'-hydroxydiazepam (synonymous with 4'-hydroxynordiazepam in this context) is 2- to 8-fold higher than that of nordiazepam or 3-hydroxydiazepam across different hepatic systems [1]. Furthermore, postmortem stability studies reveal that nordiazepam degrades significantly in blood at room temperature, whereas diazepam remains stable, suggesting divergent ex vivo behavior that complicates result interpretation if the correct reference standard is not used [2]. These quantifiable differences in metabolic kinetics and sample stability preclude simple interchange and underscore the necessity of using the authentic 4'-Hydroxynordiazepam reference standard for accurate method calibration and validation.

Quantitative Differentiation of 4'-Hydroxynordiazepam: Evidence-Based Comparison Against Key Benzodiazepine Analogs


Intrinsic Hepatic Clearance: 4'-Hydroxynordiazepam Dominates Diazepam Metabolism

In a direct comparative study of diazepam metabolism in rat hepatic microsomes and hepatocytes, 4'-hydroxydiazepam (4'-hydroxynordiazepam) exhibited the largest intrinsic clearance (CLint = Vmax/Km) among primary metabolites [1]. In microsomes, it accounted for 49% of total diazepam metabolism, compared to 27% for nordiazepam and 24% for 3-hydroxydiazepam. In hepatocytes, its contribution increased to 70% of total metabolism, while nordiazepam's contribution dropped to 9% and 3-hydroxydiazepam remained at 21% [1]. This indicates that the 4'-hydroxylation pathway is the predominant metabolic route for diazepam in intact cellular systems.

Pharmacokinetics Drug Metabolism In Vitro-In Vivo Extrapolation

Postmortem Blood Stability: Nordiazepam Instability Contrasts with Stable Benzodiazepines

A study examining the postmortem stability of benzodiazepines in blood and tissues found that nordiazepam (the direct precursor of 4'-hydroxynordiazepam) is unstable when stored in blood at room temperature, while diazepam, flurazepam, and N-1-desalkylflurazepam remain stable under identical conditions [1]. Although direct stability data for 4'-hydroxynordiazepam is not reported in this study, the observed instability of its non-hydroxylated analog suggests that analytical methods relying on nordiazepam as a surrogate marker may produce falsely low or variable results in postmortem samples.

Forensic Toxicology Postmortem Analysis Sample Stability

LC-MS/MS Detection Sensitivity: Superior to Immunoassay Screening

An LC-MS/MS method developed for confirmation of benzodiazepines in urine achieved lower limits of detection (LOD) of <2.5 µg/L and lower limits of quantitation (LOQ) of <5 µg/L for six common benzodiazepines and metabolites, including nordiazepam and oxazepam [1]. In contrast, the immunoassay screening cut-off used in the same study was >200 µg/L. This represents an 80-fold improvement in analytical sensitivity when using LC-MS/MS with appropriate reference standards such as 4'-Hydroxynordiazepam. Furthermore, the method confirmed benzodiazepines in 31% of immunoassay-negative urine samples, demonstrating its superior clinical utility.

Analytical Chemistry LC-MS/MS Method Validation

Physicochemical Profile: Increased Polarity vs. Nordiazepam

The calculated LogP (octanol-water partition coefficient) for 4'-Hydroxynordiazepam is 2.70, compared to approximately 2.79 for nordiazepam (desmethyldiazepam) [1][2]. This decrease in lipophilicity of approximately 0.09 log units reflects the addition of a phenolic hydroxyl group at the 4'-position, which increases hydrogen bond donor count from 1 to 2 and topological polar surface area (TPSA) to 61.7 Ų. Molecular weight increases from 270.71 g/mol (nordiazepam) to 286.71 g/mol [1].

Physicochemical Properties Lipophilicity Reference Standard Characterization

Metabolic Pathway Specificity: A Definitive Biomarker for Diazepam and Clorazepate Ingestion

4'-Hydroxynordiazepam is a specific urinary metabolite of diazepam, clorazepate, and prazepam [1]. In a study of clorazepate metabolism, conjugated p-hydroxynordiazepam was identified as a minor but specific urinary metabolite alongside the major metabolite conjugated oxazepam [1]. The Human Metabolome Database confirms its presence in human urine and blood, classifying it as an 'expected but not quantified' metabolite [2]. In contrast, nordiazepam is a common metabolite shared among multiple benzodiazepines (diazepam, chlordiazepoxide, clorazepate, prazepam), reducing its specificity as a biomarker.

Clinical Toxicology Drug Monitoring Biomarker

Validated Application Scenarios for 4'-Hydroxynordiazepam Reference Standard (17270-12-1)


In Vitro Drug Metabolism and Pharmacokinetic (DMPK) Studies

In hepatic microsome or hepatocyte incubation studies using diazepam as a probe substrate, 4'-Hydroxynordiazepam serves as the primary quantitative endpoint for assessing CYP-mediated 4'-hydroxylation activity. The evidence that this pathway accounts for 49-70% of total diazepam metabolism [1] establishes it as the most sensitive biomarker for detecting inhibition or induction of drug-metabolizing enzymes, particularly in drug-drug interaction screening assays.

Forensic Toxicology Confirmation Analysis

For postmortem or antemortem urine and blood analysis, 4'-Hydroxynordiazepam is an essential reference standard for LC-MS/MS and GC-MS confirmatory methods. The demonstrated instability of nordiazepam in postmortem blood [1] underscores the need for the hydroxylated metabolite standard to ensure accurate quantification. Additionally, the metabolite's higher specificity [2] compared to nordiazepam reduces the likelihood of misattributing benzodiazepine exposure to the wrong parent drug.

Clinical Therapeutic Drug Monitoring (TDM) Assay Development

When developing or validating LC-MS/MS assays for monitoring patient adherence or toxicity to diazepam or clorazepate therapy, inclusion of 4'-Hydroxynordiazepam as a calibrator or internal standard is warranted. The LC-MS/MS method validation data demonstrating an LOQ of <5 µg/L and confirmation of benzodiazepines in 31% of immunoassay-negative samples [1] supports its use in achieving the high sensitivity required for detecting low-level drug exposure or extended detection windows.

Analytical Reference Standard Manufacturing and Quality Control

Suppliers of certified reference materials (CRMs) and analytical standards can differentiate their product offerings by providing batch-specific certificates of analysis that include physicochemical characterization data such as LogP (2.70) and TPSA (61.7 Ų) [1]. This data supports end-users in method development, particularly for optimizing chromatographic separation from co-eluting metabolites like nordiazepam (LogP ≈ 2.79) [1][2].

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